

Olanzapine-d4 molecular weight and formula

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Compound of Interest

Compound Name: Olanzapine-d4

Cat. No.: B12367107

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In-Depth Technical Guide to Olanzapine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Olanzapine-d4**, its application in analytical methodologies, and the relevant biological signaling pathways of its parent compound, Olanzapine.

Core Compound Characteristics

Olanzapine-d4 is a deuterated analog of Olanzapine, an atypical antipsychotic medication. The incorporation of four deuterium atoms enhances its molecular weight, making it an ideal internal standard for quantitative analysis of Olanzapine in biological matrices using mass spectrometry.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Olanzapine-d4** and its parent compound, Olanzapine.

Property	Olanzapine-d4	Olanzapine
Chemical Formula	C ₁₇ H ₁₆ D ₄ N ₄ S	C ₁₇ H ₂₀ N ₄ S [1][2][3][4][5]
Molecular Weight	316.46 g/mol	312.43 g/mol [1][2][3][4][5]
Monoisotopic Mass	316.1659 Da	312.1409 Da

Experimental Protocols: Quantification of Olanzapine in Human Plasma

Olanzapine-d4 is frequently utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accuracy and precision of Olanzapine quantification.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting Olanzapine from human plasma involves solid-phase extraction.

Materials:

- Human plasma samples
- **Olanzapine-d4** internal standard solution
- SPE cartridges (e.g., Oasis HLB)
- Methanol (for conditioning and elution)
- Water (for conditioning and washing)
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)
- Reconstitution solution (e.g., mobile phase)

Protocol:

- **Sample Spiking:** To a 1 mL aliquot of human plasma, add a known concentration of the **Olanzapine-d4** internal standard.
- **Cartridge Conditioning:** Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

- Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
- Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
- Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
- Flow Rate: A typical flow rate is around 0.4 mL/min.
- Injection Volume: A small volume, such as 5 μ L, is injected.
- Retention Time: In a specific study, the retention time for **Olanzapine-d4** was reported to be 3.36 minutes.[\[6\]](#)

Mass Spectrometric Conditions:

- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).

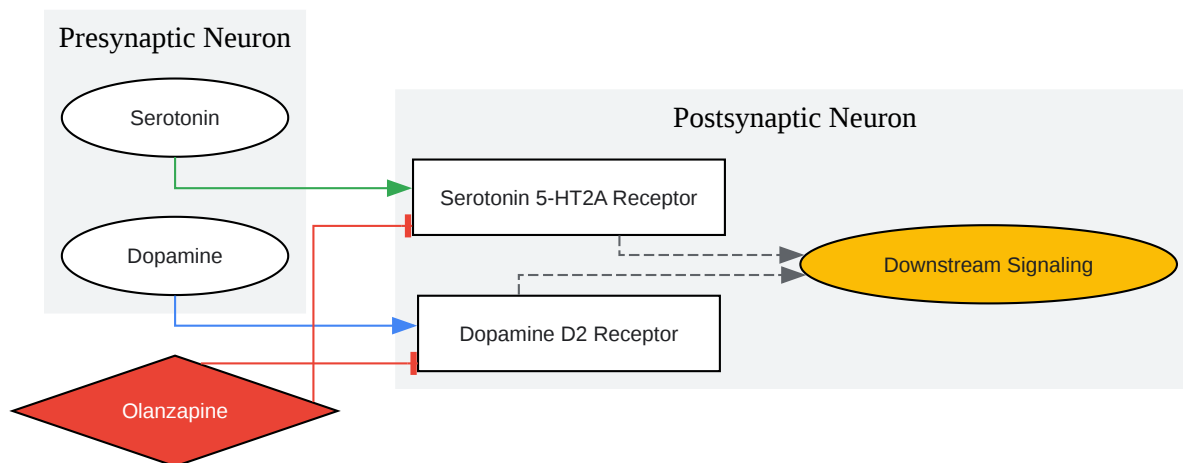
- MRM Transitions:
 - Olanzapine: m/z 313 → 256
 - **Olanzapine-d4**: The precursor ion would be approximately m/z 317, with a specific product ion transition being monitored.

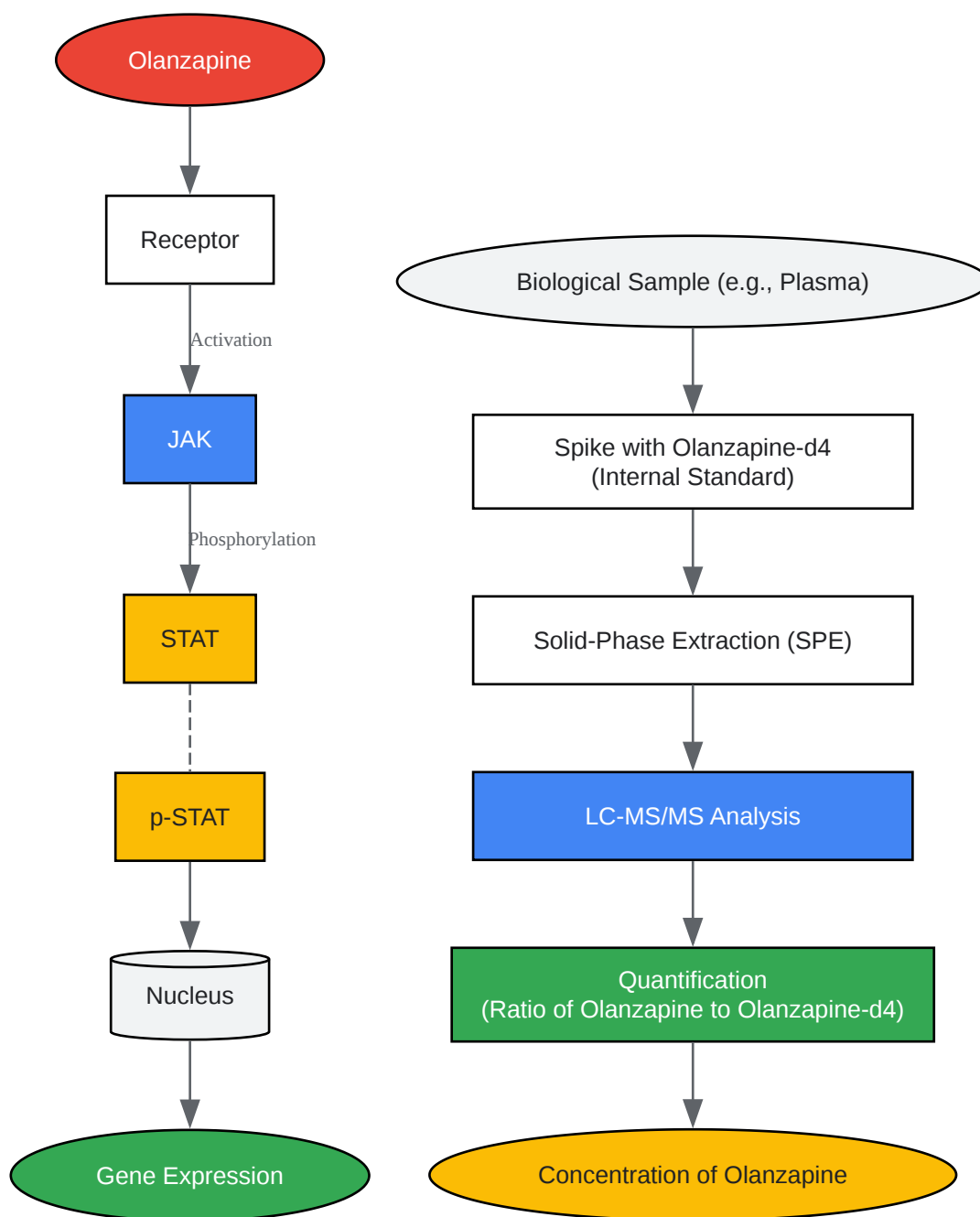
Signaling Pathways of Olanzapine

The therapeutic effects of Olanzapine are mediated through its interaction with various neurotransmitter receptors and signaling pathways in the central nervous system. As a deuterated analog, **Olanzapine-d4** is expected to have the same pharmacological activity and engage the same signaling pathways as Olanzapine.

Dopamine and Serotonin Receptor Antagonism

Olanzapine acts as an antagonist at dopamine D2 receptors in the mesolimbic pathway and at serotonin 5-HT_{2A} receptors in the frontal cortex.^[7] This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia.





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